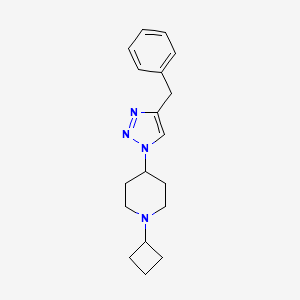![molecular formula C16H14FN3O2S B4987741 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4987741.png)
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione, also known as DMPPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cell proliferation and inflammation. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. Additionally, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). Additionally, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and signaling pathways. Additionally, it has low toxicity and is relatively easy to synthesize. However, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione also has some limitations, such as its poor solubility in water and its limited stability in biological systems.
Orientations Futures
There are several potential future directions for research on 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione. One area of interest is its potential use in cancer treatment, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione and its effects on various signaling pathways and enzymes. Finally, there is potential for the development of new analogs of 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione with improved properties and efficacy.
Méthodes De Synthèse
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione can be synthesized through a multi-step process involving the reaction of 4,6-dimethyl-2-thiouracil with 4-fluorobenzaldehyde, followed by cyclization with succinic anhydride. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
Propriétés
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-9-7-10(2)19-16(18-9)23-13-8-14(21)20(15(13)22)12-5-3-11(17)4-6-12/h3-7,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULFRUIKMSSLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4,6-Dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4987670.png)




![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4987697.png)
![7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4987700.png)
![5-{2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987705.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4987722.png)
![3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B4987731.png)

![4-{[2-(4-tert-butylphenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B4987742.png)
![4-[3-(2-chlorophenyl)-2-propen-1-ylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4987750.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B4987751.png)